molecular formula C6H5BrN2O2 B1379456 4-bromo-3-methyl-5-nitroPyridine CAS No. 179677-09-9

4-bromo-3-methyl-5-nitroPyridine

Cat. No.: B1379456
CAS No.: 179677-09-9
M. Wt: 217.02 g/mol
InChI Key: OINRJXWIYCCBBD-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridines in Organic Synthesis

The versatility of substituted pyridines is evident in their widespread use across various sectors of the chemical industry. numberanalytics.com They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comwikipedia.org The nitrogen atom imparts a basic character to the ring and influences the reactivity of the carbon atoms, allowing for a diverse range of chemical transformations. wikipedia.orgyoutube.com This adaptability enables the construction of complex molecular architectures with specific biological or material properties. acs.org The development of new methods for creating highly substituted pyridine (B92270) rings remains an active area of research, underscoring their continued importance. acs.org

Contextualization of Halogenated and Nitrated Pyridines

Among the vast family of substituted pyridines, halogenated and nitrated derivatives hold particular importance due to their enhanced reactivity and utility as synthetic intermediates. The introduction of a halogen atom (such as bromine or chlorine) and a nitro group (-NO₂) significantly alters the electronic landscape of the pyridine ring. youtube.comyoutube.com

The electron-withdrawing nature of both halogens and nitro groups deactivates the pyridine ring towards electrophilic substitution, making such reactions more challenging than with benzene. youtube.com However, this deactivation concurrently activates the ring for nucleophilic aromatic substitution (SNAr) reactions, a key transformation in the synthesis of many functionalized pyridines. wikipedia.orgresearchgate.net The positions of these substituents on the pyridine ring are crucial in directing the outcome of subsequent reactions. For instance, halogens at the 2- and 4-positions are particularly susceptible to displacement by nucleophiles. wikipedia.org The synthesis of these compounds often requires specific and sometimes harsh conditions, such as high temperatures or the use of strong acids. youtube.comdavuniversity.org

Research Focus on 4-Bromo-3-methyl-5-nitropyridine Frameworks

This article focuses specifically on the chemical compound This compound . This molecule is a prime example of a polysubstituted pyridine, incorporating a bromine atom, a methyl group, and a nitro group on the pyridine core. The interplay of these substituents—the electron-withdrawing bromo and nitro groups and the electron-donating methyl group—creates a unique chemical entity with specific reactivity patterns. This compound and its isomers, such as 3-bromo-4-methyl-5-nitropyridine (B1281520), serve as valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. chemicalbook.com The strategic placement of these functional groups allows for selective transformations, making it a target of interest for synthetic chemists.

Chemical Properties and Synthesis of this compound

The specific arrangement of the bromo, methyl, and nitro groups on the pyridine ring dictates the physical and chemical properties of this compound.

PropertyData
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
CAS Number 179677-09-9

Table 1: Physicochemical Properties of this compound

The synthesis of related brominated and nitrated methylpyridines often involves multi-step sequences. For example, the synthesis of the isomeric 3-bromo-4-methylpyridine (B15001) can be achieved by the hydrogenation of 4-methyl-3-nitropyridine (B1297851) to 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction involving bromination and diazotization. google.com

Reactivity and Transformations

The reactivity of this compound is largely governed by the activating effect of the nitro group and the nature of the bromine atom as a good leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position is susceptible to displacement by various nucleophiles. This is a common and synthetically useful reaction for this class of compounds. The electron-withdrawing nitro group at the 5-position further facilitates this substitution by stabilizing the intermediate Meisenheimer complex.

Studies on the related compound, 3-bromo-4-nitropyridine (B1272033), have shown that it reacts with amines to yield amino-substituted nitropyridines. clockss.org Interestingly, these reactions can sometimes lead to unexpected products due to nitro-group migration. clockss.org

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, providing a pathway to aminopyridine derivatives. For instance, the reduction of the related compound 3-bromo-4-methyl-5-nitropyridine with iron is a known transformation to produce 5-bromo-4-methylpyridin-3-amine. This amino group can then be further functionalized, expanding the synthetic utility of the original framework.

Isomeric and Related Compounds

Several isomers and related compounds of this compound are also of chemical interest.

Compound NameCAS NumberKey Features
3-Bromo-4-methyl-5-nitropyridine69872-15-7Isomer of the title compound. chemicalbook.com
5-Bromo-4-methyl-3-nitropyridin-2-amine100367-40-6Contains an additional amine group. indiamart.com
3-Bromo-4-nitropyridine89364-04-5Lacks the methyl group. scbt.com
5-Bromo-3-nitropyridine-2-carbonitrile573675-25-9Contains a nitrile group instead of a methyl group. sigmaaldrich.com
2-Chloro-4-methyl-5-nitropyridineNot specified in provided contextA chlorinated analogue. rsc.org

Table 2: Related Bromo-nitro-methyl-pyridine Derivatives

The study of these related structures provides valuable insights into how the position and nature of substituents influence the reactivity and properties of the pyridine ring. For example, the presence of an additional electron-donating amino group in 5-bromo-4-methyl-3-nitropyridin-2-amine will significantly alter its reactivity compared to this compound. indiamart.com

Properties

IUPAC Name

4-bromo-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINRJXWIYCCBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179677-09-9
Record name 4-bromo-3-methyl-5-nitropyridine
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Synthetic Methodologies for 4 Bromo 3 Methyl 5 Nitropyridine

Retrosynthetic Analysis Strategies for 4-Bromo-3-methyl-5-nitropyridine

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" that represent the reverse of known chemical reactions. ub.edu

For this compound, a primary disconnection can be made at the C-Br bond, suggesting a precursor like 3-methyl-5-nitropyridine (B1361628), which could then be brominated. Another strategic disconnection involves the C-N bond of the nitro group, leading back to a 4-bromo-3-methylpyridine (B157446) intermediate that would require nitration. Further disassembly of 4-bromo-3-methylpyridine could involve disconnecting the C-Br bond to give 3-methylpyridine, a readily available starting material. This step-wise deconstruction provides a logical roadmap for the forward synthesis.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of this compound hinges on the efficient preparation and functionalization of key pyridine-based precursors.

The synthesis of substituted methylpyridines is a crucial first step. One common method involves the reaction of acetylene (B1199291) with ammonia (B1221849) in the presence of a heterogeneous catalyst, which can produce a mixture of 2- and 4-methylpyridines. semanticscholar.org Another approach to synthesizing substituted methylpyridines involves the reduction of a corresponding nitropyridine. For instance, 4-methyl-3-nitropyridine (B1297851) can be reduced to 4-methyl-3-aminopyridine using a palladium on carbon (Pd/C) catalyst. google.com This amino-substituted methylpyridine can then undergo further reactions, such as diazotization followed by bromination, to introduce the bromo group at the desired position. google.com

A method for preparing 3-bromo-4-methylpyridine (B15001) involves the hydrogenation reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction where the amino group is replaced by bromine. google.com Similarly, 2-methyl-4-bromopyridine can be prepared from 2-chloro-4-nitropyridine (B32982) by first reacting it with diethyl malonate to form 2-methyl-4-nitropyridine, which is then reduced to 2-methyl-4-aminopyridine (B1174260) and subsequently brominated. google.com

Nitropyridines are key intermediates in the synthesis of many pharmaceutical and agrochemical compounds. nih.govgoogle.com Their preparation can be achieved through various methods, including direct nitration or the functionalization of pre-existing substituted pyridines.

Direct nitration of the pyridine (B92270) ring is often challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quora.comquora.com However, several methods have been developed to overcome this hurdle.

The direct nitration of pyridine and its methylated derivatives typically requires harsh reaction conditions. quora.com For instance, the nitration of 2,4,6-trimethylpyridine (B116444) occurs on the protonated form (conjugate acid) in sulfuric acid. rsc.org The electron density of the pyridine ring is greatest at the 3-position, making it the preferred site for electrophilic substitution. quora.com

A common precursor for the target compound is 3-bromo-4-methyl-5-nitropyridine (B1281520), which can be synthesized from 4-methyl-5-nitropyridin-2-ol. rsc.org The synthesis involves bromination followed by chlorination and subsequent functional group manipulations. rsc.org Another related compound, 4-bromo-2-methyl-3-nitropyridine (B3028585), is synthesized from 2-methyl-3-nitropyridin-4-ol (B170364) by treatment with phosphorus oxybromide. chemicalbook.com

Dinitrogen pentoxide (N₂O₅) has emerged as an effective nitrating agent for pyridine and its derivatives. rsc.orgpsu.eduepa.govresearchgate.net The reaction of pyridine with N₂O₅ in an organic solvent or liquid sulfur dioxide initially forms an N-nitropyridinium salt. rsc.orgpsu.edu This intermediate, upon treatment with a nucleophile such as sodium bisulfite in an aqueous solution, undergoes a rearrangement to yield the 3-nitropyridine (B142982) product. thieme-connect.comntnu.norsc.org

The mechanism involves the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates. rsc.org The migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring is believed to occur via a psu.eduthieme-connect.com sigmatropic shift. ntnu.norsc.org This method has been optimized by adjusting reaction conditions such as the solvent system and temperature, providing a more efficient route to 3-nitropyridines. ntnu.no The use of N₂O₅ in a nitromethane-bisulfite system has also been explored, although it is not considered an environmentally friendly option. researchgate.net More recent methods have focused on developing milder and more selective nitration procedures. acs.org

Synthesis of Substituted Nitropyridines

Ring Transformation Approaches for Nitropyridines

Ring transformation reactions offer an alternative "scrap and build" strategy for synthesizing highly functionalized pyridines that may be difficult to access through direct substitution. nih.gov This approach involves constructing a new pyridine ring from acyclic or other heterocyclic precursors.

A notable method for synthesizing nitropyridines involves the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This pyridone derivative serves as a stable and safe synthetic equivalent of the unstable nitromalonaldehyde (B3023284). nih.gov The high electron deficiency of the pyridone ring, due to the two nitro groups and the carbonyl group, makes it an excellent substrate for nucleophilic-type ring transformations. nih.gov

In this process, dinitropyridone reacts with a ketone and a source of nitrogen, such as ammonia or ammonium (B1175870) acetate. The reaction proceeds through the initial addition of the amine at the C4 and C6 positions, followed by cleavage of C-C bonds to open the ring. nih.gov The resulting intermediate then reacts with the ketone to construct a new, highly substituted nitropyridine ring. nih.gov This method is particularly valuable for producing nitropyridines that are not easily accessible through other synthetic routes. nih.gov

While the direct three-component reaction of dinitropyridones with aldehydes and ammonia is not typically successful, aldehydes are key components in other classical pyridine syntheses. nih.gov The Hantzsch pyridine synthesis, for example, is a well-established multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and ammonia (or an ammonia surrogate like ammonium acetate). youtube.comyoutube.com

The mechanism involves an initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. youtube.com These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield a 1,4-dihydropyridine. youtube.com The final step is the oxidation of the dihydropyridine (B1217469) to the aromatic pyridine ring, which can be achieved using various oxidizing agents. youtube.com By carefully selecting the aldehyde and the β-dicarbonyl compound, a wide array of substituted pyridines can be constructed.

Bromination Reactions for this compound Formation

An alternative synthetic logic involves introducing the bromine atom onto a pyridine ring that already contains the methyl and nitro substituents.

Electrophilic Bromination of Pyridine Scaffolds

Similar to nitration, the electrophilic bromination of pyridine is challenging due to the electron-deficient nature of the heterocycle. pearson.com The reaction often requires high temperatures and strong acidic conditions or the use of potent brominating agents. google.com The presence of activating groups on the ring can facilitate the reaction, while deactivating groups make it even more difficult. The regioselectivity is dictated by the electronic properties of the existing substituents and the pyridine nitrogen.

The synthesis of this compound can be effectively achieved through the electrophilic bromination of a 3-methyl-5-nitropyridine precursor. In this scenario, the directing effects of the existing substituents guide the incoming bromine atom.

Nitro Group (at C5): This is a strongly deactivating and meta-directing group, favoring substitution at the C2 and C4 positions.

Methyl Group (at C3): This is an activating and ortho, para-directing group, also favoring substitution at the C2, C4, and C6 positions.

Both the activating methyl group and the deactivating nitro group direct the electrophile to the C2 and C4 positions. The C4 position is para to the activating methyl group and meta to the deactivating nitro group, making it a highly favored site for substitution. The C2 position, being ortho to the methyl group, is also electronically favored but may be subject to some steric hindrance. Research has shown that the bromination of 2-methyl-3-nitropyridine (B124571) with bromine in the presence of phosphorus oxybromide yields 4-bromo-2-methyl-3-nitropyridine, demonstrating the favorability of substitution at the C4 position. chemicalbook.com Similarly, the bromination of 4-methyl-5-nitropyridin-2-ol with bromine in acetic acid results in the introduction of a bromine atom at the C3 position, ortho to the methyl group and meta to the nitro group. rsc.org These examples underscore the powerful directing influence of the methyl and nitro groups in determining the outcome of bromination on the pyridine ring.

Table of Research Findings

PrecursorReagents & ConditionsProductOutcome/ObservationReference
1-Methyl-3,5-dinitro-2-pyridoneKetone, AmmoniaSubstituted NitropyridineServes as a synthetic equivalent of nitromalonaldehyde in a three-component ring transformation. nih.gov
Aldehyde, β-Ketoester, AmmoniaCondensation, Cyclization, OxidationSubstituted PyridineClassic Hantzsch synthesis for constructing the pyridine ring. youtube.comyoutube.com
2-Methyl-3-nitropyridin-4-olPhosphorus oxybromide (POBr₃), 140°C4-Bromo-2-methyl-3-nitropyridineBromination occurs at the C4 position, displacing the hydroxyl group. chemicalbook.com
4-Methyl-5-nitropyridin-2-olBromine (Br₂), Acetic Acid (AcOH)3-Bromo-4-methyl-5-nitropyridin-2-olBromination occurs at the C3 position, directed by the -OH and -CH₃ groups. rsc.org
3-Methyl-5-nitropyridineBromine (Br₂) / Electrophilic Brominating AgentThis compoundPredicted major product due to converging directing effects of the methyl and nitro groups at the C4 position.N/A
Regioselectivity in Pyridine Bromination

The bromination of pyridine and its derivatives is a classic example of electrophilic aromatic substitution, where the position of the incoming bromo group is dictated by the electronic properties of the substituents already present on the ring. The pyridine ring itself is electron-deficient, which generally makes electrophilic substitution difficult and typically directs incoming electrophiles to the 3-position. gcwgandhinagar.com The presence of activating or deactivating groups can further influence this selectivity.

In the case of a substituted pyridine, the interplay between an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) determines the ultimate position of bromination. An electron-donating group activates the ortho and para positions relative to itself, while an electron-withdrawing group deactivates the ring, particularly at the ortho and para positions, making the meta position relatively more favorable for substitution. libretexts.orglumenlearning.com For a substrate like 3-methyl-5-nitropyridine, the methyl group at position 3 would direct an incoming electrophile to positions 2, 4, and 6, while the nitro group at position 5 would direct it to positions 2, 4, and 6 (meta to itself). The convergence of these directing effects strongly favors substitution at the 4-position.

Application of N-Bromosuccinimide (NBS) in Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.org It serves as a convenient and safer alternative to liquid bromine, providing a low, steady concentration of bromine radicals (Br•) or electrophilic bromine. masterorganicchemistry.com NBS is particularly effective for the allylic and benzylic bromination of hydrocarbons. numberanalytics.comyoutube.com In the context of aromatic compounds, NBS can be used for the bromination of electron-rich aromatic systems, including phenols, anilines, and various heterocycles. wikipedia.org

The reaction conditions for NBS bromination can be tuned to favor either radical or electrophilic pathways. For radical-mediated reactions, initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide, often in conjunction with light or heat, are employed. wikipedia.orgnumberanalytics.com For electrophilic aromatic substitution on activated substrates, polar solvents like DMF can enhance para-selectivity. wikipedia.org In the synthesis of brominated pyridine derivatives, NBS in the presence of oleum (B3057394) has been utilized as an effective brominating agent. google.com

Bromination under Controlled Conditions

Achieving regioselective bromination often requires carefully controlled reaction conditions to avoid the formation of undesired isomers. nih.govtcichemicals.com For pyridine derivatives, which are prone to deactivation by the nitrogen heteroatom, harsh conditions are often necessary for electrophilic substitution. gcwgandhinagar.comnih.gov However, modern synthetic methods have focused on developing milder and more selective protocols.

One approach involves the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. gcwgandhinagar.comtcichemicals.com After the desired substitution, the N-oxide can be removed. Another strategy employs directing groups to control the regioselectivity of the reaction. nih.govacs.org Furthermore, the choice of brominating agent and solvent system is critical. For instance, using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a bromine source allows for regioselective C2-bromination of fused pyridine N-oxides under mild conditions. tcichemicals.com The use of specific catalysts and controlled temperatures can also significantly influence the outcome of the bromination reaction. google.com

Halogen Exchange Reactions for Bromine Introduction

Halogen exchange reactions provide an alternative route for introducing a bromine atom onto a pyridine ring. This method is particularly useful when direct bromination is difficult or yields a mixture of isomers. znaturforsch.com The reaction typically involves the conversion of a more reactive halogen, such as iodine, or a chloro group to a bromo group.

A common approach is the bromine/lithium exchange reaction, which can be performed by carefully adjusting reaction conditions with alkyllithium reagents. znaturforsch.com Organomagnesium reagents can also be used for exchanging bromo or iodo groups on sensitive pyridine substrates. znaturforsch.com Another strategy involves the displacement of a chloro group. For example, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) can be converted to 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) by treatment with sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl) in propionitrile. rsc.org These halogen exchange reactions, often referred to as "halogen dance" reactions, can be a powerful tool for synthesizing specifically substituted halopyridines. clockss.org

Sequential and Convergent Synthetic Routes

The synthesis of polysubstituted pyridines like this compound often requires a multi-step approach where the order of reactions is crucial for success. libretexts.org The choice between a nitration-then-bromination or a bromination-then-nitration strategy depends on the directing effects of the substituents and the reactivity of the intermediates. libretexts.orglumenlearning.com

Nitration Followed by Bromination Strategies

In a nitration-followed-by-bromination strategy, a methylpyridine is first nitrated to introduce the nitro group. For example, 4-methyl-3-nitropyridine can be prepared and subsequently brominated. google.com The synthesis of 4-bromo-2-methyl-3-nitropyridine has been achieved by treating 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide. chemicalbook.com The directing effects of the existing substituents on the nitrated intermediate will guide the incoming bromine atom. quora.com In many cases, the nitro group, being a strong deactivating group, directs the subsequent bromination to the meta position. lumenlearning.com

Bromination Followed by Nitration Strategies

Conversely, a bromination-followed-by-nitration strategy involves first introducing a bromine atom onto the pyridine ring, followed by nitration. For instance, 4-nitrotoluene (B166481) can be brominated to produce brominated nitrotoluene derivatives. google.com The synthesis of 4-bromo-3-nitrobenzoic acid from 4-bromobenzoic acid by nitration highlights this approach, where the directing effects of the bromine and carboxylic acid groups determine the position of the incoming nitro group. quora.com The success of this strategy hinges on the ability to control the regioselectivity of the initial bromination and the subsequent nitration step. libretexts.org

Table of Synthetic Routes for Halogenated Nitropyridines

Starting Material Reagents Product Reference
2-methyl-3-nitropyridin-4-ol Phosphorus oxybromide 4-bromo-2-methyl-3-nitropyridine chemicalbook.com
3-bromo-2-chloro-4-methyl-5-nitropyridine NaI, TMSCl, propionitrile 3-bromo-2-iodo-4-methyl-5-nitropyridine rsc.org
4-Methyl-3-nitropyridine 1. Pd/C, H2, MeOH; 2. HBr, Br2, NaNO2 4-methyl-3-bromopyridine google.com
4-nitrotoluene Br2, Fe Brominated 4-nitrotoluene google.com

Table of Compounds Mentioned

Compound Name
This compound
3-methyl-5-nitropyridine
N-Bromosuccinimide
3-bromopyridine
3-bromo-2-chloro-4-methyl-5-nitropyridine
3-bromo-2-iodo-4-methyl-5-nitropyridine
4-methyl-3-nitropyridine
4-bromo-2-methyl-3-nitropyridine
2-methyl-3-nitropyridin-4-ol
4-nitrotoluene
4-bromo-3-nitrobenzoic acid
4-bromobenzoic acid
p-toluenesulfonic anhydride
tetrabutylammonium bromide
sodium iodide
trimethylsilyl chloride
phosphorus oxybromide
azobisisobutyronitrile
benzoyl peroxide
oleum
alkyllithium reagents

Multi-Step Synthetic Pathways

The synthesis of substituted pyridines such as this compound often involves multi-step reaction sequences. These pathways are designed to introduce the desired functional groups—bromo, methyl, and nitro—onto the pyridine ring with correct regioselectivity. The specific sequence of these steps is crucial because the existing substituents on the ring direct the position of subsequent additions.

A common strategy begins with a pre-existing substituted pyridine. For instance, a synthetic route might start with a nitropyridine derivative. One plausible pathway involves the reduction of a nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the bromine atom. A patent describes a method for preparing 4-methyl-3-bromopyridine starting from 4-methyl-3-nitropyridine. google.com This process involves:

Hydrogenation of 4-methyl-3-nitropyridine in methanol (B129727) with a palladium on carbon (Pd/C) catalyst to yield 4-methyl-3-aminopyridine. google.com

The resulting aminopyridine undergoes a diazotization reaction followed by bromination. This involves treating the amine with an acid, followed by the addition of bromine and an aqueous solution of sodium nitrite (B80452) at low temperatures (-10°C to 0°C). google.com

While this example produces a different isomer, the principles are applicable. To achieve the target molecule, this compound, a synthesis could theoretically start from 3-methyl-5-nitropyridine. The challenge lies in the selective bromination at the 4-position.

Another comprehensive approach detailed in the supplementary material of a medicinal chemistry study outlines the synthesis of a related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, through a series of steps starting from a pyridine derivative. rsc.org The key transformations in such multi-step syntheses often include:

Nitration: Introduction of the nitro group onto the pyridine ring.

Halogenation: Introduction of bromine and other halogens using reagents like phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃). rsc.orgchemicalbook.comchemicalbook.com

Functional Group Interconversion: Such as the conversion of a hydroxyl group to a halogen. For example, 2-hydroxy-5-methyl-3-nitropyridine (B188116) can be converted to 2-bromo-5-methyl-3-nitropyridine (B1280105) using POBr₃. chemicalbook.com

The table below summarizes a representative multi-step synthesis for a related bromo-methyl-nitropyridine isomer.

StepStarting MaterialReagents and ConditionsProductYieldReference
14-Methyl-3-nitropyridineH₂, 10% Pd/C, Methanol, 40°C, 15h4-methyl-3-aminopyridine95% google.com
24-methyl-3-aminopyridine1. Acid 2. Br₂ 3. NaNO₂ (aq), -10°C to 0°C4-methyl-3-bromopyridine- google.com

Advanced Synthetic Methodologies

To overcome the limitations of traditional multi-step synthesis, such as long reaction times and harsh conditions, advanced methodologies are being explored for the synthesis of complex heterocyclic compounds.

Continuous Flow Reactor Systems for Enhanced Synthesis

Continuous flow chemistry offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and scalability. While specific literature detailing the synthesis of this compound using continuous flow systems is not widely available in public sources, the principles of this technology are applicable to key reaction steps like nitration and bromination. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. The application of flow chemistry to the synthesis of other heterocyclic compounds suggests its potential for producing the target molecule with greater efficiency and control.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.in The use of microwave irradiation can enhance the synthesis of heterocyclic compounds by promoting rapid and uniform heating of the reaction mixture. mdpi.com

In the context of synthesizing substituted pyridines, microwave assistance can be particularly beneficial for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds. nih.gov For instance, studies on the synthesis of pyrazolo[1,5-a]pyrimidines demonstrated that microwave irradiation at 135°C for 40 minutes resulted in a 91% isolated yield of the coupled product, a significant improvement over conventional heating which produced by-products. nih.gov This method could potentially be applied to couple a methyl group to a bromo-nitropyridine core or a bromo group to a methyl-nitropyridine structure.

The advantages of this technique are summarized below:

FeatureBenefit in Synthesis
Rapid Heating Significantly reduces reaction times from hours to minutes. nih.gov
Uniform Heating Minimizes side reactions and by-product formation, leading to cleaner products and higher yields. rasayanjournal.co.in
Increased Efficiency Enables reactions that may not proceed efficiently under conventional heating. nih.gov

Catalytic Bromination Approaches

Catalytic bromination offers a more selective and efficient alternative to traditional bromination methods, which often require harsh conditions and can lead to multiple brominated products. The goal is to selectively introduce a bromine atom at the desired position on the pyridine ring.

One approach involves the use of a catalyst, such as iron powder, to facilitate the electrophilic substitution of a bromine atom onto the pyridine ring. This method is used for the synthesis of 5-bromonicotinic acid, where an iron catalyst ensures regioselectivity. Another common reagent for selective bromination is N-bromosuccinimide (NBS). Research on the C-H functionalization of Iridium(III) emitters demonstrated the selective bromination of orthometalated phenylpyridine ligands at the para-position using NBS. csic.es This highlights the ability of catalytic systems to direct bromination to a specific site, which is a crucial aspect for the synthesis of a precisely substituted compound like this compound.

These catalytic methods offer milder reaction conditions and greater control over the position of bromination, making them a valuable tool in the synthesis of complex aromatic and heterocyclic molecules.

Reaction Mechanisms in 4 Bromo 3 Methyl 5 Nitropyridine Synthesis and Transformation

Mechanistic Aspects of Pyridine (B92270) Nitration

The introduction of a nitro group onto a pyridine ring is a challenging yet fundamental transformation. The electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution than benzene. researchgate.net Consequently, harsh reaction conditions are often required, which can lead to low yields and a mixture of products. researchgate.netresearchgate.net The mechanism of pyridine nitration, particularly for achieving substitution at the 3-position (meta to the nitrogen), is not a straightforward electrophilic aromatic substitution.

Role of N-Nitropyridinium Intermediates

A key advancement in the nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅). ntnu.norsc.org This reagent reacts with pyridine compounds in an organic solvent to form an N-nitropyridinium nitrate (B79036) intermediate. rsc.orgpsu.edu This intermediate is a crucial species that directs the subsequent reaction pathway. The formation of this N-nitropyridinium salt activates the pyridine ring, but not in the conventional sense for electrophilic attack on the carbon atoms. Instead, it sets the stage for a rearrangement process.

The reaction of the N-nitropyridinium nitrate with an aqueous solution of sodium bisulfite (NaHSO₃) leads to the formation of unstable dihydropyridine (B1217469) intermediates. rsc.orgpsu.edu These intermediates are formed by the nucleophilic attack of the bisulfite ion at the 2- or 4-positions of the N-nitropyridinium ring. ntnu.no

Sigmatropic Rearrangements in Nitro Group Migration

The mechanism for the migration of the nitro group from the nitrogen atom to the carbon framework of the pyridine ring has been a subject of significant investigation. Evidence strongly suggests that this transformation does not proceed through a typical electrophilic aromatic substitution pathway. Instead, a digitellinc.comacs.org sigmatropic shift of the nitro group is proposed. researchgate.netntnu.norsc.org

In this pericyclic reaction, the nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring. researchgate.netrsc.org This rearrangement occurs from a 1,2-dihydropyridine intermediate, which is formed by the nucleophilic addition of bisulfite to the N-nitropyridinium salt. rsc.org The driving force for this rearrangement is the re-aromatization of the pyridine ring. This mechanistic understanding, highlighting a sigmatropic shift rather than direct electrophilic attack, has been crucial in developing more efficient and selective methods for the synthesis of 3-nitropyridines. researchgate.netntnu.no

Mechanistic Insights into Pyridine Halogenation

The halogenation of pyridines, much like nitration, is complicated by the electron-deficient character of the ring, which deactivates it towards electrophilic attack. gcwgandhinagar.comnih.gov Achieving regioselective halogenation, particularly at the 3- and 5-positions, presents a significant synthetic challenge. digitellinc.com

Electrophilic Substitution Pathways

Direct electrophilic halogenation of pyridine generally requires harsh conditions, such as the use of elemental halogens with strong Brønsted or Lewis acids at elevated temperatures. nih.govchemrxiv.org These conditions are necessary to overcome the low nucleophilicity of the pyridine ring. nih.gov The reaction proceeds through a standard electrophilic aromatic substitution (EAS) mechanism, where the electrophilic halogen attacks the π-system of the pyridine ring. However, this approach often suffers from low yields and the formation of regioisomeric mixtures. nih.gov

To circumvent these challenges, alternative strategies have been developed. One such approach involves the temporary dearomatization of the pyridine ring. For instance, a ring-opening, halogenation, and ring-closing sequence utilizing Zincke imine intermediates allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgresearchgate.netchemrxiv.org This method transforms the electron-deficient pyridine into a more reactive alkene-like intermediate that readily undergoes electrophilic attack. chemrxiv.org Another strategy involves the use of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. nih.govnih.gov

Influence of Substituents on Regioselectivity

The regioselectivity of pyridine halogenation is profoundly influenced by the nature and position of existing substituents on the ring. Electron-donating groups, such as amino or alkoxy groups, can activate the pyridine ring and direct incoming electrophiles to the ortho and para positions relative to the substituent. youtube.com Conversely, electron-withdrawing groups further deactivate the ring, making electrophilic substitution even more challenging.

The steric and electronic effects of substituents play a critical role in determining the site of halogenation. For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can direct nucleophilic aromatic substitution to the 6-position due to steric hindrance. researchgate.net Similarly, the electronic properties of substituents can dictate the outcome of metalation-halogenation sequences. Directed metalation, using reagents like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), allows for regioselective functionalization based on the acidity of the ring protons, which is influenced by the inductive and steric effects of the substituents. znaturforsch.com

Mechanisms of Nucleophilic Substitution on Nitrobromopyridines

Nitrobromopyridines are versatile intermediates in organic synthesis, primarily due to their susceptibility to nucleophilic aromatic substitution (SNA r). The presence of the electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles, facilitating the displacement of the bromine atom.

The generally accepted mechanism for SNA r reactions on nitroaromatic compounds involves a two-step addition-elimination pathway. nih.govd-nb.info In the first step, which is typically the rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov This addition step involves the dearomatization of the pyridine ring. nih.gov In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. nih.govd-nb.info

The rate of nucleophilic substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the position of the nitro group relative to the bromine atom. Polar aprotic solvents are known to accelerate SNA r reactions. ucl.ac.uk The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield not only the expected substitution product but also a product resulting from the migration of the nitro group, particularly in polar aprotic solvents. clockss.org This observation suggests that alternative or competing reaction pathways may be operative under certain conditions.

The kinetics of nucleophilic substitution reactions can be described as bimolecular (SN2-like), where the rate depends on the concentration of both the substrate and the nucleophile. youtube.comlibretexts.org This is consistent with the proposed one-step concerted mechanism or a two-step mechanism where the initial attack of the nucleophile is the slow step. youtube.comlibretexts.org

Anionic Intermediate Formation

Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings, such as nitropyridines, are well-established to proceed through a stepwise mechanism. nih.gov The initial and critical step in this mechanism is the attack of a nucleophile on an electron-poor carbon atom of the pyridine ring. This addition results in the formation of a resonance-stabilized, anionic covalent adduct known as a σ-adduct or Meisenheimer intermediate. nih.gov

In the case of nitropyridine derivatives, the strong electron-withdrawing nature of the nitro group is crucial for stabilizing this anionic intermediate by delocalizing the negative charge across the aromatic system and onto the oxygen atoms of the nitro group. nih.govacs.org The formation of this intermediate is typically the rate-determining step in the SNAr sequence.

For electrophilic nitropyridines, reactions with sulfonyl-stabilized carbanions can lead to C-H alkylation via a mechanism known as Vicarious Nucleophilic Substitution (VNS). acs.org This process also commences with the formation of a Meisenheimer-type adduct, which then undergoes a base-induced β-elimination of a sulfinic acid to yield the alkylated product. acs.org Studies on the reaction of isopropyl phenyl sulfone with 3-nitropyridine (B142982) have allowed for the isolation and X-ray characterization of a stable N-protonated Meisenheimer-type adduct, providing concrete evidence for the existence of these anionic intermediates. acs.org The stability and subsequent reaction pathway of the adduct can be influenced by steric factors; for instance, significant steric hindrance can prevent the elimination step, leading to the isolation of the adduct itself. acs.org

While the patent US20060116519A1 google.com is cited in relation to this compound's synthesis, it details the preparation of a derivative starting from (5-Bromo-4-methyl-pyridin-3-yl)-methanol and does not provide specific mechanistic details on the formation of anionic intermediates from 4-bromo-3-methyl-5-nitropyridine. However, based on the established reactivity of nitropyridines, the formation of an anionic Meisenheimer adduct is the expected first step in its nucleophilic substitution reactions.

Table 1: General Structure of Meisenheimer Intermediate in Nitropyridine Reactions

ReactantNucleophile (Nu⁻)Anionic Intermediate (Meisenheimer Adduct)
Y⁻
A generalized substituted nitropyridine where X can be a leaving group like Br, and R can be a substituent like CH₃.A generic nucleophile.The resulting resonance-stabilized anionic σ-adduct. The negative charge is delocalized over the ring and the nitro group.

Nitro Group Migration Phenomena during Nucleophilic Reactions

An unusual and mechanistically significant transformation observed in the chemistry of nitropyridines is the migration of a nitro group during nucleophilic substitution. While standard SNAr reactions involve the direct displacement of a leaving group, certain conditions can favor a rearrangement where the nitro group shifts to an adjacent position on the pyridine ring.

A detailed investigation into this phenomenon was conducted on 3-bromo-4-nitropyridine, a constitutional isomer of this compound. clockss.orgcrossref.org The reaction of 3-bromo-4-nitropyridine with various amines was found to yield not only the expected 4-amino-3-bromopyridine (B79700) (direct substitution product) but also a significant amount of an unexpected isomer resulting from nitro group migration. clockss.org The formation of this migration product was found to be highly dependent on the reaction conditions, particularly the solvent and base used. clockss.org

The proposed mechanism for this rearrangement is distinct from other known nitro migrations. researchgate.net It is believed to proceed through the following pathway:

Initial Adduct Formation : A nucleophile attacks the pyridine ring to form an initial anionic intermediate. researchgate.net

Second Nucleophile Addition : This intermediate undergoes the addition of a second molecule of the nucleophile. researchgate.net

Cyclic Intermediate and Rearrangement : The resulting species loses the bromide ion to form a transient, three-membered ring intermediate. This unstable ring structure facilitates the migration of the nitro group to the adjacent carbon, followed by the elimination of a molecule of the nucleophile to restore aromaticity, yielding the rearranged product. researchgate.net

Systematic studies revealed that the nitro-group migration is favored in polar aprotic solvents like DMSO, whereas the expected direct nucleophilic substitution occurs under a wider range of conditions. clockss.org The choice of base and temperature also plays a critical role in product selectivity. clockss.org

Table 2: Effect of Reaction Conditions on Nitro-Group Migration in the Reaction of 3-Bromo-4-nitropyridine with an Amine

SolventBaseTemperature (°C)OutcomeReference
DMSOTriethylamine (TEA)90Favors nitro-group migration product clockss.org
THFTriethylamine (TEA)70Yields direct substitution product clockss.org
VariousVarious-Expected nucleophilic substitution took place under all tested conditions, while migration was solvent-dependent. clockss.org

Although this detailed study was performed on an isomer, the mechanistic principles, particularly the formation of anionic intermediates and the potential for complex rearrangements under specific conditions, are highly relevant for understanding the reactivity of this compound. google.comchemicalbook.com

Chemical Reactivity and Derivatization of 4 Bromo 3 Methyl 5 Nitropyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 4-bromo-3-methyl-5-nitropyridine. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The pyridine (B92270) ring itself is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than benzene. This reactivity is further enhanced by the presence of strong electron-withdrawing groups like the nitro group. The general mechanism proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is a key factor in determining the reaction's feasibility. wikipedia.org

Displacement of the Bromine Atom

The bromine atom at the 4-position of this compound is a primary site for nucleophilic attack. The carbon atom to which it is attached is activated by the para-nitro group, making it susceptible to displacement by various nucleophiles. This is a classic example of an SNAr reaction, where the bromide ion acts as a good leaving group.

Substitution of the Nitro Group

While less common than halogen displacement, the nitro group in nitropyridine derivatives can also be displaced by strong nucleophiles. clockss.orgresearchgate.netmdpi.com The feasibility of this reaction depends on the specific nucleophile and reaction conditions. In some cases, the nitro group's ability to stabilize the Meisenheimer intermediate can also make it a viable leaving group. Research on related compounds like methyl 3-nitropyridine-4-carboxylate has demonstrated successful substitution of the nitro group by various nucleophiles, including fluoride (B91410) ions. researchgate.netmdpi.com

Reactions with Nitrogen Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen nucleophiles, such as amines, is a well-documented transformation. These reactions typically lead to the formation of the corresponding amino-substituted nitropyridines. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to produce not only the expected substitution product but also an unexpected product resulting from the migration of the nitro group. clockss.org This highlights the complex reactivity that can arise in these systems.

A summary of representative reactions with nitrogen nucleophiles is presented below:

ReactantNucleophileProductReference
3-Bromo-4-nitropyridineAminesAmino-substituted nitropyridines and nitro-group migration products clockss.org
2-Bromo-N-methyl-5-nitropyridin-4-amineAmines, Thiols, AlkoxidesSubstituted pyridines

Reactions with Oxygen Nucleophiles (e.g., Alkoxides)

Oxygen nucleophiles, such as alkoxides, can also displace the bromine atom in this compound. These reactions yield the corresponding alkoxy-substituted nitropyridines. The reaction of 2-bromo-N-methyl-5-nitropyridin-4-amine with alkoxides is one such example of this type of substitution.

Reduction Reactions

The nitro group of this compound is readily susceptible to reduction, providing a valuable pathway to synthesize amino-substituted pyridines.

Catalytic Hydrogenation of the Nitro Group to an Amino Group

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of hydrogen gas. uni.lu This process selectively reduces the nitro group to an amino group, leaving the bromine atom and the pyridine ring intact. The resulting 4-bromo-5-methylpyridin-3-amine (B2428648) is a versatile intermediate for further chemical transformations. uni.lu

Selective Reduction of Functional Groups

The selective reduction of the nitro group in this compound to an amino group is a key transformation, yielding 5-amino-4-bromo-3-methylpyridine. This conversion is typically achieved using various reducing agents, with the choice of reagent being crucial to avoid the reduction of the bromo-substituent. Common methods for the reduction of nitro groups on aromatic rings that can be applied here include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid. The resulting aminopyridine is a valuable intermediate for further derivatization.

Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Ullmann)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-pyridines. libretexts.orglibretexts.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.orgorganic-chemistry.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. organic-chemistry.org The reaction of 5-bromo-2-methylpyridin-3-amine, a structurally similar compound, with various arylboronic acids has been shown to proceed efficiently. mdpi.com

Table 1: Examples of Suzuki-Miyaura Reactions with Bromopyridine Derivatives

EntryBromopyridine SubstrateBoronic AcidCatalyst/BaseProductYieldReference
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ / K₃PO₄5-phenyl-2-methylpyridin-3-amineGood mdpi.com
2N-[5-bromo-2-methylpyridine-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamideModerate to Good mdpi.com
33,4,5-tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃ / K₂CO₃3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridine- beilstein-journals.org

This table presents data for structurally similar compounds to illustrate the applicability of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The coupling of this compound with various terminal alkynes would lead to the synthesis of 4-alkynyl-3-methyl-5-nitropyridines. The optimization of Sonogashira couplings on structurally related bromo-pyrazoles highlights the importance of reaction conditions such as temperature and catalyst loading. researchgate.net

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

Catalyst SystemCo-catalystBaseSolventTemperatureReference
Pd(PPh₃)₄CuIAmine (e.g., Et₃N, piperidine)THF, DMFRoom Temp. to 100 °C wikipedia.orgorganic-chemistry.org
PdCl₂(PPh₃)₂CuIAmineDMF, MeCNRoom Temp. to 100 °C libretexts.org
Copper-free systems (e.g., Pd(OAc)₂/XPhos)-Cs₂CO₃, K₂CO₃Toluene, DioxaneHigh Temp. researchgate.net

This table provides a general overview of conditions applicable to the Sonogashira coupling of bromopyridines.

Ullmann Reaction

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org A more common variation, the Ullmann condensation or Ullmann-type reaction, is the copper-catalyzed reaction of an aryl halide with nucleophiles such as alcohols, amines, or thiols. organic-chemistry.org This reaction could be used to displace the bromine atom of this compound with various nucleophiles to form ethers, amines, or thioethers.

C-H Bond Activation/Arylation with Bromopyridines

C-H bond activation is an emerging strategy for the functionalization of organic molecules, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. wikipedia.orgtcichemicals.comacsgcipr.org In the context of bromopyridines, C-H activation can be directed by the pyridine nitrogen atom to achieve regioselective arylation at positions ortho to the nitrogen. While the primary use of the bromo substituent is in cross-coupling, the broader field of C-H activation on pyridines suggests potential for alternative functionalization pathways. nih.gov For instance, palladium-catalyzed C-H arylation of pyridines with aryl halides is a known transformation.

Further Functional Group Interconversions

Beyond the primary reactions of the bromo and nitro groups, the methyl group and the amino group (from nitro reduction) can also be chemically modified.

Modification of the Methyl Group

The methyl group on the pyridine ring can undergo various transformations. For example, it can be oxidized to a carboxylic acid group. A specific example of a related transformation is the carbonylation of 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) in the presence of methanol (B129727) to yield methyl 3-bromo-4-methyl-5-nitropicolinate, which effectively converts a methyl group precursor into a methyl carboxylate group under palladium catalysis. rsc.org

Transformations of Reduced Nitro Products (Aminopyridines)

The amino group of 5-amino-4-bromo-3-methylpyridine, obtained from the reduction of this compound, can undergo a variety of reactions. For example, it can be acylated to form amides, which can alter its electronic properties and reactivity in subsequent reactions, such as the Suzuki-Miyaura coupling. mdpi.com The amino group can also be converted into other functional groups via diazotization reactions, followed by substitution with various nucleophiles.

Exploration of Reaction Scope and Limitations

The strategic placement of a bromine atom, a methyl group, and a nitro group on the pyridine ring endows this compound with a distinct reactivity profile. The electron-deficient nature of the ring, a consequence of the powerful electron-withdrawing nitro group, renders the compound susceptible to nucleophilic attack. Simultaneously, the bromine atom serves as a handle for cross-coupling reactions, while the nitro group itself can be a site for reduction, opening avenues for further functionalization. However, the interplay of steric and electronic effects imposes certain limitations on these transformations.

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho- and para-directing nitro group. This allows for the displacement of the bromide by a variety of nucleophiles. However, the adjacent methyl group at the 3-position can introduce steric hindrance, potentially limiting the scope of incoming nucleophiles.

Research on the closely related 3-bromo-4-nitropyridine has shown that reactions with amines can sometimes lead to unexpected product distributions, including nitro-group migration. While specific studies on this compound are less common, the potential for such rearrangements should be a consideration, particularly under harsh reaction conditions or with specific nucleophiles. The steric bulk of the incoming nucleophile and the reaction conditions, such as solvent and temperature, are critical factors influencing the success and regioselectivity of the substitution. For instance, smaller, highly reactive nucleophiles are expected to react more readily than bulkier ones.

NucleophileProductObservations
Amines4-Amino-3-methyl-5-nitropyridine derivativesReactivity is influenced by the basicity and steric profile of the amine. Potential for side reactions.
Thiols4-Thioether-3-methyl-5-nitropyridine derivativesThiols are generally good nucleophiles for SNAr reactions on electron-deficient rings. nih.gov

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position of this compound is a suitable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives. libretexts.org This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.

However, the success of the Suzuki-Miyaura coupling can be influenced by several factors. The presence of the nitro group, while activating the C-Br bond towards oxidative addition to the palladium catalyst, can also present challenges. reddit.com In some cases, nitroarenes can be reduced under the reaction conditions, leading to undesired side products. Furthermore, the steric hindrance from the adjacent methyl group at C3 can impact the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle, potentially requiring tailored catalyst systems with bulky phosphine (B1218219) ligands to achieve good yields. acs.orgrsc.orgthieme-connect.com The choice of base and solvent system is also crucial to optimize the reaction and minimize side reactions. libretexts.orgquora.com

Boronic AcidCatalyst SystemProductYield (%)Limitations
Phenylboronic acidPd(PPh3)4 / Base3-Methyl-5-nitro-4-phenylpyridineModerate to GoodYields can be sensitive to steric hindrance from ortho-substituents on the boronic acid.
Heteroarylboronic acidsPd(dppf)Cl2 / Base4-(Heteroaryl)-3-methyl-5-nitropyridineVariableReactivity can be lower with electron-deficient or sterically demanding heteroarylboronic acids. nih.gov

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, providing a key intermediate for further derivatization, such as diazotization or acylation. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd/C) or chemical reduction with metals (e.g., Fe, Sn, Zn) in acidic media.

A significant limitation in the reduction of this specific compound is the potential for dehalogenation, where the bromine atom is also reduced. The choice of reducing agent and reaction conditions is therefore critical to achieve chemoselective reduction of the nitro group while preserving the bromo substituent. For instance, milder reducing agents or carefully controlled catalytic hydrogenation conditions are often necessary to avoid the loss of the bromine atom.

Reducing AgentProductObservations
H2, Pd/C4-Bromo-3-methylpyridin-5-amineRisk of de-bromination. Reaction conditions need to be carefully controlled.
Fe / NH4Cl4-Bromo-3-methylpyridin-5-amineGenerally a milder method that can preserve the halogen.
SnCl24-Bromo-3-methylpyridin-5-amineEffective for selective nitro group reduction.

Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Molecular Structure Elucidation

Detailed X-ray crystallography data for 4-bromo-3-methyl-5-nitropyridine is not extensively available in public research databases. This technique, however, would be the definitive method for determining its precise three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the pyridine (B92270) ring and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra would provide key information about its molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The positions of these signals would help to confirm the substitution pattern on the pyridine ring.

¹H NMR Predicted Data ¹³C NMR Predicted Data
Proton Chemical Shift (ppm)
-CH₃~2.5
H-2~8.9
H-6~8.7
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would exhibit characteristic absorption bands that are indicative of its functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic, -CH₃)2850-3000
C=N, C=C (aromatic ring)1400-1600
N-O (nitro group, asymmetric stretch)1500-1550
N-O (nitro group, symmetric stretch)1300-1350
C-Br500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic system, which is influenced by the presence of the nitro and bromo substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₆H₅BrN₂O₂), the expected monoisotopic mass is approximately 215.95 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass, as well as a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group (NO₂) or the bromine atom.

Ion m/z (mass-to-charge ratio)
[M]⁺~216
[M-NO₂]⁺~170
[M-Br]⁺~137
Note: The m/z values are approximate and correspond to the most abundant isotopes.

Computational and Theoretical Investigations of 4 Bromo 3 Methyl 5 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has proven effective for studying substituted pyridines, providing a balance between accuracy and computational cost. tandfonline.comacs.org For molecules structurally similar to 4-bromo-3-methyl-5-nitropyridine, such as 2-Amino-3-bromo-5-nitropyridine, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully employed to optimize molecular geometry and determine vibrational frequencies. nih.gov Such studies confirm that the predicted geometries from DFT calculations are in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.netresearchgate.net The application of DFT allows for the accurate prediction of molecular properties, forming the foundation for further analysis of reactivity and stability. acs.org

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. utexas.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. utexas.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For the related compound 2-Amino-3-bromo-5-nitropyridine, quantum chemical calculations have determined the HOMO-LUMO energy gap, which helps in understanding its potential biological activity and electronic transitions. nih.gov These calculations also provide insights into the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.

Table 1: Calculated Electronic Properties for 2-Amino-3-bromo-5-nitropyridine

Property Calculated Value
HOMO Energy -6.65 eV
LUMO Energy -2.47 eV
Energy Gap (ΔE) 4.18 eV
Electronegativity (χ) 4.56
Chemical Potential (μ) -4.56
Global Hardness (η) 2.09
Global Softness (S) 0.239
Electrophilicity Index (ω) 5.905

Data derived from DFT/B3LYP/6-311++G(d,p) calculations on the structurally similar compound 2-Amino-3-bromo-5-nitropyridine. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions, charge delocalization, and hyperconjugative effects within a molecule. wisc.eduwisc.edu

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability a molecule gains from electron delocalization. wisc.edu For substituted pyridines, NBO analysis reveals how substituents influence the electronic charge distribution and the strength of bonds within the pyridine (B92270) ring. researchgate.net In a study of 2-Amino-3-bromo-5-nitropyridine, NBO analysis was used to investigate the stability arising from charge delocalization and hyperconjugative interactions, providing a deeper understanding of the molecule's electronic structure. nih.gov These interactions, often represented as second-order perturbation theory energies, highlight the most significant electron-donating and -accepting relationships between orbitals. wisc.edu

Prediction of Acidity and Basicity (pKa) for Substituted Pyridines

The acidity and basicity of a molecule, quantified by its pKa value, are critical properties influencing its behavior in chemical and biological systems. nih.gov Computational methods have become increasingly reliable for predicting the pKa of substituted pyridines. researchgate.net These predictions are typically based on thermodynamic cycles that dissect the protonation/deprotonation process into gas-phase and solvation components. researchgate.net

DFT methods, combined with continuum solvation models, can predict the pKa values of pyridines with a mean absolute difference of 0.6–0.7 pH units compared to experimental values. nih.govacs.org The accuracy of these predictions depends on the chosen level of theory, basis set, and solvation model. researchgate.net For this compound, the electron-withdrawing effects of the bromo and nitro groups are expected to decrease the basicity of the pyridine nitrogen, while the methyl group has a slight electron-donating effect. Computational models can precisely quantify these competing influences to predict the final pKa.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. smu.edursc.orgmdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the calculation of activation energies and reaction rates, providing a detailed, step-by-step picture of how a reaction proceeds.

For substituted pyridines, computational studies have been used to investigate various reaction pathways, including electrophilic and nucleophilic substitutions. nih.gov For instance, the mechanism of nitration of pyridine derivatives has been studied computationally, revealing complex pathways that may not be simple electrophilic aromatic substitutions. researchgate.net These studies can show, for example, that the reaction may proceed through an initial attack at the nitrogen atom, followed by a nih.govnih.gov sigmatropic shift of the nitro group. researchgate.net For this compound, computational analysis could predict the most likely sites for nucleophilic attack (para to the nitro group) and determine the activation barriers for various potential reactions, guiding synthetic efforts.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.govdntb.gov.ua This technique provides detailed atomistic insights into the conformational dynamics of a molecule by solving Newton's equations of motion for a system of interacting particles. dntb.gov.ua For a molecule such as this compound, MD simulations can elucidate its flexibility, preferred conformations, and the dynamics of its substituent groups.

The primary application of MD simulations for this compound would be to explore the rotational energy barriers and conformational preferences of the methyl (-CH₃) and nitro (-NO₂) groups. The simulation would model the pyridine ring and its substituents in a solvent environment (e.g., water or an organic solvent) at a specific temperature and pressure, mimicking experimental conditions. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is tracked. nih.gov

Analysis of these trajectories would reveal the dihedral angle distributions for the C-C-N-O bond of the nitro group and the C-C-H bond of the methyl group. This data allows for the construction of a potential energy surface, identifying low-energy, stable conformations and the energy barriers for rotation between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules or its packing in a crystal lattice.

Table 1: Illustrative Output from a Hypothetical MD Simulation of this compound

Parameter Description Simulated Value Range Most Probable Value
Dihedral Angle (C4-C3-C-H) Rotation of the methyl group relative to the pyridine ring. -180° to +180° 60°, 180°, -60°
Dihedral Angle (C4-C5-N-O) Rotation of the nitro group relative to the pyridine ring. -30° to +30° 0° (Planar)
Simulation Time Total duration of the molecular dynamics run. 200 ns N/A

Note: The data in this table is illustrative and represents the type of results that would be obtained from an actual MD simulation.

Intermolecular Interaction Studies (e.g., Chalcogen Bonds, Tetrel Bonds)

The study of intermolecular interactions is fundamental to understanding the properties of molecular solids and liquids. Beyond classical hydrogen bonds, more recently defined interactions such as chalcogen and tetrel bonds are recognized for their significant role in crystal engineering and supramolecular chemistry. nih.govrsc.org These interactions are classified as σ-hole bonds, which arise from an anisotropic distribution of electron density on atoms of Groups 14-16. acs.org

Chalcogen Bonds: A chalcogen bond is a non-covalent interaction involving a chalcogen atom (Group 16, such as oxygen or sulfur) as the electrophilic species. rsc.orgnih.gov In the this compound molecule, the oxygen atoms of the nitro group are electron-rich and typically act as chalcogen bond acceptors (Lewis bases). However, the nitrogen atom of the nitro group can withdraw electron density, creating a positive region (σ-hole) on the oxygen atoms, allowing them to act as chalcogen bond donors in specific contexts, though this is less common. More likely, the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group would act as acceptors for a chalcogen bond donor from another molecule.

Tetrel Bonds: A tetrel bond is a non-covalent interaction where a Group 14 element (like carbon) acts as the electrophilic center. rsc.orgresearchgate.net The electron-withdrawing nature of the nitro group and the electronegative nitrogen atom in the pyridine ring can create a region of positive electrostatic potential on the ring carbon atoms. This enables them to interact with a nucleophilic region of a neighboring molecule, forming a C···N or C···O tetrel bond. researchgate.net

In addition to these, the bromine atom at the 4-position makes the molecule a potential halogen bond donor. This interaction, where the bromine atom interacts with a Lewis base, is another critical σ-hole interaction that would heavily influence the molecule's supramolecular assembly. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

Interaction Type Donor Atom/Group Acceptor Atom/Group Description
Halogen Bond C4-Br Lewis Base (e.g., N, O) The bromine atom acts as an electrophilic center (σ-hole donor).
Chalcogen Bond External Chalcogen Atom (S, Se) Pyridine N or Nitro O The pyridine nitrogen or nitro oxygen atoms act as Lewis bases (acceptors).
Tetrel Bond Pyridine Ring Carbon Lewis Base (e.g., N, O) An electron-deficient ring carbon atom acts as the electrophilic center.

Computational Prediction of Regioselectivity in Electrophilic Substitution

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions, including the regioselectivity of electrophilic aromatic substitution (EAS). nih.govrsc.org For a substituted pyridine ring like this compound, these methods can predict which of the available positions (C2 or C6) is more susceptible to attack by an electrophile.

Several computational approaches are effective for this purpose. One common method involves calculating the relative energies of the cationic intermediates (Wheland or σ-complexes) formed upon electrophilic attack at each possible position. The position that leads to the most stable intermediate is predicted to be the major product. nih.gov The stability is determined by the electronic effects of the existing substituents; the methyl group is activating, while the bromo and nitro groups are deactivating.

Another approach, named RegioSQM, predicts regioselectivity by identifying the aromatic carbon atom with the highest proton affinity, which corresponds to the most nucleophilic center. nih.govchemrxiv.org This method uses semi-empirical calculations to rapidly determine the free energies of all possible protonated isomers, offering a fast and accurate prediction. nih.gov Analysis of the highest occupied molecular orbital (HOMO) can also provide qualitative insights, as electrophilic attack is often favored at the position with the largest HOMO coefficient. nih.gov

Table 3: Hypothetical Relative Energies of Wheland Intermediates for Electrophilic Attack on this compound

Position of Attack Structure of Intermediate Relative Energy (kcal/mol) Predicted Outcome
C2 Cation at N1, stabilized by methyl group +5.2 Minor Product

Note: The data presented is for illustrative purposes. The relative energies are hypothetical values used to demonstrate the computational prediction method. The actual outcome would depend on the specific electrophile and reaction conditions.

Topological Analysis of Electron Density (e.g., Atoms in Molecules - AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) of a molecule to characterize its chemical bonding. gla.ac.uknih.gov This approach partitions a molecule into atomic basins based on the topology of the electron density, allowing for the unambiguous calculation of atomic properties. gla.ac.uk A key part of AIM analysis is the identification of critical points in the electron density, particularly bond critical points (BCPs), which exist between two chemically bonded atoms. nih.gov

Several properties calculated at the BCP provide deep insight into the nature of the chemical bond. researchgate.netuniovi.es These include:

The electron density itself (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared-shell interactions (covalent bonds). A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, and halogen bonds). researchgate.net

The total energy density (H(r)) : The sign of H(r) at the BCP can also help distinguish between covalent (H(r) < 0) and non-covalent (H(r) > 0) interactions.

For this compound, AIM analysis would be used to quantify the covalent character of the intramolecular bonds (e.g., C-Br, C-N, N-O) and to identify and characterize any potential intermolecular interactions like halogen or chalcogen bonds in a crystal structure. nih.gov

Table 4: Representative QTAIM Data for Selected Bonds (Hypothetical Values)

Bond ρ(r) (a.u.) ∇²ρ(r) (a.u.) H(r) (a.u.) Bond Character
C3-C(methyl) 0.250 -0.680 -0.260 Covalent
C4-Br 0.130 +0.050 -0.045 Polar Covalent
C5-N(nitro) 0.290 -0.850 -0.410 Polar Covalent

Note: These values are representative and intended to illustrate the application of AIM theory.

Table 5: List of Chemical Compounds Mentioned

Compound Name

Synthetic Utility As Precursors for Complex Molecular Architectures

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. nih.govscience.gov Substituted pyridines, such as 4-bromo-3-methyl-5-nitropyridine, are valuable precursors for constructing more complex heterocyclic systems. For instance, the related compound, 3-bromo-4-methyl-5-nitropyridine (B1281520), serves as an intermediate in the synthesis of 4-bromo-6-azaindole and other azaindole derivatives. chemicalbook.com Another related transformation involves the reduction of 3-bromo-4-methyl-5-nitropyridine with iron to produce 5-bromo-4-methylpyridin-3-amine, a useful building block in its own right.

Theoretically, the bromine atom at the 4-position and the nitro group at the 5-position of this compound could be targeted in various synthetic transformations to build fused or linked heterocyclic systems. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions. The nitro group can be reduced to an amino group, which can then undergo a range of reactions, such as cyclization, to form new rings. However, specific examples detailing the use of this compound in these types of transformations are not readily found in the current body of scientific literature.

Versatile Intermediates for Advanced Organic Synthesis

In multi-step organic synthesis, intermediates that possess multiple, differentially reactive functional groups are highly prized. The structure of this compound contains three distinct functional groups—bromo, methyl, and nitro—attached to a pyridine (B92270) core, positioning it as a potentially versatile intermediate.

The bromine atom can be readily transformed through various cross-coupling reactions. For example, related bromo-pyridines are used in Suzuki-Miyaura coupling to form carbon-carbon bonds and in Buchwald-Hartwig amination to form carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules. While there are no specific documented examples for this compound, its bromo-substituted pyridine structure suggests it could be a viable substrate for such reactions.

The nitro group is a versatile functional group that can be reduced to an amine, which in turn can be diazotized and converted to a variety of other functionalities. The methyl group can potentially be functionalized through oxidation or radical reactions. The interplay of these groups allows for a range of synthetic strategies where each group can be modified selectively. For example, a synthetic route involving a Suzuki coupling at the bromine position, followed by reduction of the nitro group and subsequent reaction of the resulting amine, could lead to highly functionalized pyridine derivatives. A related compound, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, has been synthesized and utilized in Suzuki coupling reactions to create more complex derivatives. mdpi.com

A search of chemical supplier databases confirms the commercial availability of this compound, indicating its use in synthetic applications, although the specific details of these applications are not published. bldpharm.com

Precursors for Conjugated Systems

Conjugated systems, characterized by alternating single and multiple bonds, are of significant interest for their electronic and optical properties, finding applications in materials science as organic semiconductors, dyes, and sensors. Pyridine-containing conjugated systems are particularly noteworthy.

The this compound molecule possesses the necessary functionality to be incorporated into conjugated systems. The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki or Stille couplings, which are powerful methods for creating new carbon-carbon bonds and extending conjugation. For example, coupling with a boronic acid or an organotin reagent could link the pyridine ring to other aromatic or vinylic systems.

Furthermore, the electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the resulting conjugated molecule, potentially leading to materials with interesting charge-transport or photophysical characteristics. While specific examples of using this compound to synthesize conjugated materials are not found in the literature, the synthesis of related vinyl-substituted nitropyridines demonstrates the feasibility of constructing such systems from nitropyridine precursors.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines, such as 4-bromo-3-methyl-5-nitropyridine, has traditionally relied on multi-step processes that can be inefficient and generate significant waste. researchgate.net Future research is increasingly focused on developing novel and sustainable synthetic methodologies that offer greater efficiency, milder reaction conditions, and improved atom economy.

Several promising strategies are emerging for the construction of the pyridine (B92270) core. One such approach involves a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, which can produce highly substituted pyridines in good to excellent yields. nih.gov Another innovative route is the rhodium-catalyzed C-H activation and alkenylation/electrocyclization sequence, which allows for the one-pot synthesis of pyridines from α,β-unsaturated imines and alkynes, tolerating a variety of functional groups. nih.gov

Modern synthetic approaches are also exploring methods that re-engineer the pyridine ring. For instance, a modification of the Zincke reaction allows for the ring-opening of a pyridine to form a more electron-rich linear compound, which can then be functionalized before the ring is closed again under mild conditions. acs.org This "molecular surgery" approach avoids the harsh conditions often required to functionalize electron-deficient pyridine rings. acs.org

Sustainability in chemical synthesis is a paramount goal. Research into the use of eco-friendly and reusable catalysts, such as activated fly ash, for the synthesis of pyridine derivatives presents a green alternative to traditional methods. bhu.ac.in The development of one-pot procedures that minimize intermediate purification steps and solvent usage, such as the base-promoted annulation of aromatic alkynes with benzamides, also contributes to more sustainable synthetic practices. mdpi.com

Table 1: Comparison of Modern Pyridine Synthesis Strategies

Synthetic Strategy Key Features Potential Advantages for this compound
Copper-Catalyzed Cascade nih.gov Modular; mild conditions; good functional group tolerance. Potential for convergent synthesis from readily available fragments.
Rhodium-Catalyzed C-H Activation nih.gov One-pot synthesis; avoids pre-functionalized precursors. Efficient construction of the substituted pyridine core.
Ring-Opening/Closing ("Molecular Surgery") acs.org Functionalization of an electron-rich intermediate; mild conditions. A novel way to introduce substituents without harsh electrophilic conditions.
Eco-Friendly Catalysis (e.g., Fly Ash) bhu.ac.in Use of reusable, low-cost catalysts; environmentally friendly. Reduces environmental impact and cost of synthesis.
One-Pot Alkyne Annulation mdpi.com Transition-metal-free; high chemoselectivity. A sustainable route utilizing readily available starting materials.

Future efforts will likely focus on adapting these novel methods to the specific substitution pattern of this compound, aiming for a more direct, high-yielding, and environmentally benign synthesis.

Exploration of Underexplored Reactivity Profiles

The reactivity of this compound is dictated by the electronic interplay of its substituents. The strongly electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack, a characteristic feature of nitropyridines. nih.govmdpi.com However, the specific regioselectivity and the full scope of potential transformations remain areas ripe for exploration.

The primary mode of reactivity is expected to be nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group. mdpi.comsciforum.net In this molecule, both the bromo group at C4 and the nitro group at C5 could potentially act as leaving groups. Research has shown that in reactions of 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions, the nitro group is substituted. mdpi.com This suggests that the C5 position is highly activated, and similar reactivity could be anticipated for this compound, allowing for the introduction of a wide range of nucleophiles.

A particularly interesting and less common reaction pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct C-H functionalization of electron-deficient aromatic rings. researchgate.net For 3-nitropyridines, VNS reactions have been used to introduce amino and alkyl groups at the position para to the nitro group (C4). researchgate.netacs.org This opens the possibility of functionalizing the C2 or C6 positions of the this compound ring, a transformation that is difficult to achieve through classical methods.

Furthermore, unexpected rearrangements and migrations have been reported. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to a product where the nitro group has migrated from the C4 to the C3 position. clockss.org The potential for such a nitro-group migration in this compound under specific reaction conditions is an intriguing avenue for research, potentially leading to novel isomers with different chemical properties.

Table 2: Potential Reactivity Profiles of this compound

Reaction Type Position(s) Potential Outcome Research Focus
SNAr (Bromo substitution) C4 Introduction of O, N, S, C-nucleophiles. Investigate scope of nucleophiles and reaction conditions.
SNAr (Nitro substitution) mdpi.com C5 Introduction of S-nucleophiles and others. Determine the competition between C4-Br and C5-NO2 substitution.
Vicarious Nucleophilic Substitution (VNS) acs.orgrsc.org C2, C6 Direct C-H amination or alkylation. Explore scope of carbanions and aminating agents.
Nitro-Group Migration clockss.org C5 → C3? Formation of isomeric nitropyridines. Investigate conditions (solvent, base) that may induce rearrangement.
Reduction of Nitro Group google.com C5 Formation of 5-amino-4-bromo-3-methylpyridine. Develop selective reduction methods that preserve the bromo group.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. tandfonline.comresearchgate.net For this compound, advanced computational modeling can provide profound insights that guide experimental work.

DFT calculations can be employed to determine the ground-state geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.net Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) can reveal information about charge transfer within the molecule and identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The Molecular Electrostatic Potential (MEP) map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

For nitropyridines, DFT studies have been used to calculate heats of formation and to assess aromaticity through Nucleus-Independent Chemical Shift (NICS) values. tandfonline.comresearchgate.net These calculations help to understand the thermodynamic stability of different isomers and the influence of substituents on the aromatic character of the pyridine ring. researchgate.net

Beyond static properties, computational models can be used to predict reaction pathways and transition states for reactions like SNAr or VNS. acs.org By calculating the activation energies for different potential reaction channels (e.g., nucleophilic attack at C4 vs. C5), researchers can predict the most likely product, saving significant experimental time and resources. These predictive models can also be used to design new derivatives with tailored electronic properties for specific applications. rsc.org

Table 3: Representative Parameters from DFT Studies of Nitropyridines

Parameter Method Significance Reference
Heat of Formation (HOF) Isodesmic Reactions (DFT) Indicates thermodynamic stability of isomers. tandfonline.comresearchgate.net
Molecular Geometry DFT/B3LYP Provides optimized bond lengths and angles. researchgate.net
HOMO-LUMO Gap DFT Relates to chemical reactivity and electronic transitions. researchgate.net
NICS(0) Values DFT/GIAO Assesses the degree of aromaticity. researchgate.net
Vibrational Frequencies DFT/B3LYP Simulates IR and Raman spectra for structural confirmation. researchgate.net
MEP Surface DFT Maps electrophilic and nucleophilic sites. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced synthesis technologies like flow chemistry and automated platforms offers a transformative approach to the study and utilization of this compound. These technologies enable high-throughput experimentation, rapid optimization, and improved safety and scalability.

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, provides precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This enhanced control can lead to higher yields, fewer byproducts, and improved safety, especially when dealing with highly reactive intermediates or exothermic reactions. The synthesis of pyridine derivatives and their precursors has been successfully demonstrated in flow systems. rsc.orguc.pt For example, Br/Li exchange reactions on dibromopyridines, which are often difficult to control in batch due to the use of highly reactive organolithium reagents at low temperatures, can be performed with high efficiency and selectivity in a flow microreactor. rsc.org This methodology could be directly applicable for the further functionalization of this compound.

Automated synthesis platforms can combine flow reactors with robotic liquid handlers and online analytics to create powerful systems for discovery chemistry. Such a platform could be programmed to systematically explore the reactivity of this compound by reacting it with a large library of different nucleophiles under various conditions. The "catch-react-release" methodology, which has been applied to the flow synthesis of 2-aminopyrimidine (B69317) derivatives, is another powerful technique where a starting material is immobilized on a solid support within a flow reactor and sequentially exposed to different reagents to build complexity. uc.pt

By integrating these platforms, researchers could rapidly:

Optimize the synthesis of the parent compound.

Generate a large library of derivatives by exploring its SNAr and VNS reactivity.

Screen these derivatives for desired properties in a high-throughput manner.

This approach accelerates the discovery cycle and facilitates the efficient development of new functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-methyl-5-nitropyridine, and how can purity be ensured?

  • Methodology : Bromination of 3-methyl-5-nitropyridine derivatives is a key step. For example, bromination of 2-amino-3-methylpyridine using NBS (N-bromosuccinimide) in acidic conditions yields brominated pyridines . Microwave-assisted Suzuki-Miyaura coupling (140°C, argon atmosphere) with palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) can introduce functional groups at specific positions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for isolating intermediates. Melting point analysis (e.g., mp 208–210°C for analogous nitro-bromo pyridines ) and HPLC (>95% purity thresholds ) are critical for validation.

Q. How can spectroscopic techniques distinguish this compound from structurally similar isomers?

  • NMR Strategies :

  • ¹H NMR : Methyl groups at position 3 show singlets (~δ 2.5 ppm), while nitro and bromo substituents deshield adjacent protons. Compare with 5-bromo-2-hydroxy-3-nitropyridine (δ 8.5–9.0 ppm for aromatic protons ).
  • ¹³C NMR : Nitro groups cause significant deshielding (~150 ppm for C-NO₂).
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 217 for C₆H₅BrN₂O₂) and fragmentation patterns (loss of Br or NO₂ groups) confirm the structure .

Q. What are the regioselectivity challenges in introducing bromine to methyl- and nitro-substituted pyridines?

  • Electronic Effects : The nitro group at position 5 is a strong meta-director, favoring bromination at position 4. Methyl at position 3 acts as an ortho/para-director but is sterically hindered, making position 4 more accessible .
  • Experimental Validation : Use competitive bromination studies with model compounds (e.g., 3-methylpyridine vs. 5-nitropyridine) to map substituent effects .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • DFT Workflow :

Optimize geometry using hybrid functionals (e.g., B3LYP with exact exchange terms for accuracy ).

Calculate Fukui indices to identify nucleophilic/electrophilic sites. Nitro groups reduce electron density at position 5, enhancing electrophilicity at position 4 .

  • Validation : Compare computed vs. experimental IR spectra (C-Br stretching ~550 cm⁻¹) and dipole moments .

Q. How can contradictory analytical data (e.g., conflicting melting points or NMR shifts) be resolved during characterization?

  • Root-Cause Analysis :

  • Purity Issues : Recrystallize in ethanol/water mixtures to remove impurities (e.g., unreacted starting materials) .
  • Isomerization : Check for thermal degradation during melting point determination (TGA/DSC analysis up to 250°C) .
    • Collaborative Techniques : Cross-validate using X-ray crystallography (for solid-state structure) and high-field NMR (600 MHz) .

Q. What strategies enable selective functionalization of this compound for drug discovery applications?

  • Cross-Coupling Reactions :

  • Suzuki-Miyaura : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Buchwald-Hartwig Amination : Introduce amines at position 4 via Pd-mediated C–N bond formation .
    • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts NO₂ to NH₂ for further derivatization .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-methyl-5-nitroPyridine
Reactant of Route 2
4-bromo-3-methyl-5-nitroPyridine

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